molecular formula C9H9ClO2 B3276042 (4-Chloro-2-methylphenoxy)-acetaldehyde CAS No. 63354-03-0

(4-Chloro-2-methylphenoxy)-acetaldehyde

Cat. No.: B3276042
CAS No.: 63354-03-0
M. Wt: 184.62 g/mol
InChI Key: RGCKHTVGPKSLGR-UHFFFAOYSA-N
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Description

(4-Chloro-2-methylphenoxy)-acetaldehyde is an organic compound that belongs to the class of phenoxy aldehydes It is characterized by the presence of a chloro group and a methyl group attached to a phenoxy ring, with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-methylphenoxy)-acetaldehyde typically involves the reaction of 4-chloro-2-methylphenol with chloroacetaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures the cost-effective and high-yield production of the compound. The industrial methods also focus on minimizing waste and ensuring the safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-methylphenoxy)-acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: (4-Chloro-2-methylphenoxy)acetic acid.

    Reduction: (4-Chloro-2-methylphenoxy)ethanol.

    Substitution: Various substituted phenoxy derivatives, depending on the nucleophile used.

Scientific Research Applications

(4-Chloro-2-methylphenoxy)-acetaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including herbicides and pharmaceuticals.

    Biology: It is studied for its potential biological activities, including antimicrobial and herbicidal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (4-Chloro-2-methylphenoxy)-acetaldehyde involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting key enzymes or interfering with cellular processes. The exact molecular pathways and targets are subject to ongoing research, but its structure suggests potential interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    (4-Chloro-2-methylphenoxy)acetic acid: A related compound with a carboxylic acid group instead of an aldehyde group.

    (4-Chloro-2-methylphenoxy)ethanol: A related compound with an alcohol group instead of an aldehyde group.

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar phenoxy structure but with two chloro groups.

Uniqueness

(4-Chloro-2-methylphenoxy)-acetaldehyde is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-7-6-8(10)2-3-9(7)12-5-4-11/h2-4,6H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGCKHTVGPKSLGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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